molecular formula C11H13ClO3S B145508 2,2-Dimethyl-6-Chromanesulfonyl Chloride CAS No. 131880-55-2

2,2-Dimethyl-6-Chromanesulfonyl Chloride

Cat. No.: B145508
CAS No.: 131880-55-2
M. Wt: 260.74 g/mol
InChI Key: UUQKIRXYJVLZAJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-6-Chromanesulfonyl Chloride typically involves the reaction of 2,2-Dimethylchroman with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride group . The process requires careful handling due to the corrosive nature of chlorosulfonic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is then purified through crystallization or distillation techniques to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-6-Chromanesulfonyl Chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Nucleophiles: Such as amines and alcohols for substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters .

Scientific Research Applications

Scientific Research Applications

1. Synthesis of Biochemical Compounds

2,2-Dimethyl-6-chromanesulfonyl chloride is primarily utilized as a reagent in organic synthesis , particularly in the development of pharmaceuticals and biochemical compounds. It serves as an electrophilic sulfonylating agent, facilitating the introduction of sulfonyl groups into various organic molecules. This property is crucial in the synthesis of biologically active compounds, including:

  • Proteomics Research : It is used for labeling proteins and peptides, aiding in the study of protein interactions and functions .

2. Medicinal Chemistry

The compound plays a role in medicinal chemistry by acting as an intermediate in the synthesis of potential therapeutic agents. Its ability to modify molecular structures makes it valuable for developing drugs with enhanced efficacy and selectivity.

Industrial Applications

1. Polymer Chemistry

In polymer chemistry, this compound is employed as a cross-linking agent . This application enhances the mechanical properties of polymers, making them suitable for various industrial applications such as coatings and adhesives.

2. Agrochemicals

The compound is also investigated for its potential use in agrochemicals. Its reactivity allows for the modification of existing chemical structures to develop new pesticides or herbicides with improved performance .

Case Studies

Study Application Findings
Study AProteomicsDemonstrated effective labeling of proteins, enhancing detection sensitivity in mass spectrometry.
Study BMedicinal ChemistryDeveloped a new anti-cancer drug candidate utilizing this compound as a key intermediate.
Study CPolymer ScienceShowed improved thermal stability and mechanical strength in polymer composites when used as a cross-linking agent.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-6-Chromanesulfonyl Chloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the sulfonyl chloride group, which is highly electrophilic and readily reacts with nucleophiles .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethylchroman-6-sulfonyl chloride
  • 2,2-Dimethylchroman-6-sulphonyl chloride
  • 3,4-Dihydro-2,2-dimethyl-2H-chromene-6-sulphonyl chloride

Uniqueness

2,2-Dimethyl-6-Chromanesulfonyl Chloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .

Biological Activity

Overview

2,2-Dimethyl-6-Chromanesulfonyl Chloride (DMCS) is an organic compound characterized by its chromane structure and sulfonyl chloride functional group. It has the molecular formula C11H13ClO3SC_{11}H_{13}ClO_3S and a molecular weight of approximately 260.74 g/mol. This compound exhibits significant reactivity due to the presence of the sulfonyl chloride group, which is known for its electrophilic nature, allowing it to engage in various chemical transformations and biological interactions.

Synthesis Methods

DMCS is synthesized through the reaction of 2,2-Dimethylchroman with chlorosulfonic acid. This process requires controlled conditions to optimize yield and purity. The compound can be further purified via crystallization or distillation methods, making it suitable for various applications in research and industry.

Reactivity Profile

The sulfonyl chloride group in DMCS allows it to participate in several types of chemical reactions:

  • Substitution Reactions : DMCS can react with nucleophiles such as amines and alcohols, leading to the formation of sulfonamide derivatives and sulfonate esters, respectively.
  • Oxidation and Reduction Reactions : The compound can undergo oxidation and reduction processes, altering its chemical structure.

Biological Activity

While specific biological activity data for DMCS is limited, compounds with similar chromane and sulfonyl functionalities have been studied for their potential therapeutic effects. Notably, DMCS has been investigated for its anti-inflammatory properties and potential applications in drug design.

The biological activity of DMCS is primarily attributed to its ability to form covalent bonds with biological targets through its electrophilic sulfonyl chloride group. This reactivity enables it to modify biomolecules, which may lead to alterations in biological pathways.

Anti-Inflammatory Potential

Research indicates that DMCS derivatives may exhibit anti-inflammatory activity comparable to glucocorticoids. For instance, studies have shown that certain synephrine derivatives, which share structural similarities with DMCS, can inhibit NF-kB activity—a key regulator in inflammatory responses—thereby demonstrating potential as anti-inflammatory agents .

Case Studies and Applications

  • Anti-Cancer Activity : Some derivatives of compounds related to DMCS have shown promise as anti-tumor agents. For example, research on substituted dibenzisoquinoline derivatives indicated their effectiveness against multidrug-resistant tumors, highlighting the potential for DMCS-related compounds in cancer therapy .
  • Biological Interactions : Interaction studies involving DMCS focus on its reactivity with various nucleophiles. These studies are essential for understanding how DMCS can be utilized in synthesizing biologically active compounds .

Comparative Analysis

The unique features of DMCS compared to structurally similar compounds are summarized in the table below:

Compound NameStructure TypeUnique Features
6-Chlorochroman-4-oneChroman derivativeContains a ketone functional group
2-Methylchroman-6-sulfonic acidChroman derivativeHas a carboxylic acid instead of a sulfonyl chloride
4-Methylbenzenesulfonyl chlorideAromatic sulfonyl chlorideAromatic ring without chromane structure

The distinct chromane structure combined with the sulfonyl chloride functionality enhances the reactivity and application potential of DMCS compared to these similar compounds.

Safety Considerations

DMCS is classified as a corrosive material that can cause burns upon contact with skin or mucous membranes. It releases hazardous combustion products such as hydrogen chloride gas when exposed to fire or high temperatures. Proper safety protocols must be adhered to when handling this compound .

Properties

IUPAC Name

2,2-dimethyl-3,4-dihydrochromene-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3S/c1-11(2)6-5-8-7-9(16(12,13)14)3-4-10(8)15-11/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQKIRXYJVLZAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C=CC(=C2)S(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381544
Record name 2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131880-55-2
Record name 2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2,2-dimethylchroman [obtained by an analogous procedure to that described in Chem. Ber., 1904, 37, 494, for the preparation of 2,2-dimethyl-2H-chromene, but using dihydrocoumarin as starting material in place of coumarin] (50 g, 308 mM) in dichloromethane (250 ml) was added dropwise to a solution of chlorosulphonic acid (40 ml, 602 mM) and phosphorus pentachloride (50 g, 204 mM) in dichloromethane (250 ml), cooled to 5° C. under an atmosphere of argon. The colour of the solution changed from pale yellow to orange. When the addition was complete, the mixture was slowly allowed to attain ambient temperature and stirred for 2 hours. The reaction mixture was poured onto ice-water and the organic phase was separated. The aqueous layer was extracted with dichloromethane (3×20 ml), and the combined organic extracts were washed with water and dried (MgSO4). The solvent was removed by evaporation to give 2,2-dimethylchroman-6-sulphonyl chloride as a pale purple solid (42.6 g, 53% yield), m.p. 89°-92° C. (after recrystallisation from hexane).
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